sodium;2-ethylhexanoate

Description

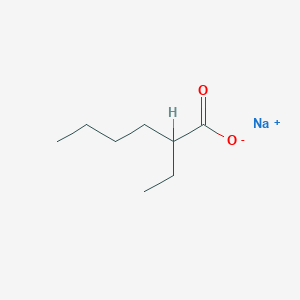

Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid. It is a white, hygroscopic crystalline powder with a molecular weight of 166.19 g/mol and high solubility in water and organic solvents like methanol and ethanol . Its applications span multiple industries:

- Pharmaceuticals: Acts as a salt-forming agent in antibiotics (e.g., sodium ampicillin) and semi-synthetic cephalosporins .

- Coatings and Polymers: Used in paint driers, PVC stabilizers, and polyester additives .

- Catalysis: Facilitates acylation reactions and serves as a mild acid scavenger .

- Energy: Functions as a fuel additive to reduce soot emissions .

Its synthesis traditionally involves neutralizing 2-ethylhexanoic acid with sodium hydroxide, but novel methods eliminate organic solvents and reduce energy consumption .

Properties

IUPAC Name |

sodium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPDUQYOLCLEGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;2-ethylhexanoate” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Aerobic Oxidation Catalysis

Sodium 2-ethylhexanoate enhances selectivity in the aerobic oxidation of aldehydes. For example, in the uncatalyzed oxidation of 2-ethylhexanal (2-EH), the compound improves selectivity toward carboxylic acids while maintaining conversion efficiency under specific conditions .

| Parameter | Value/Outcome |

|---|---|

| Sodium 2-EH concentration | ≥2% wt |

| Selectivity to acid | >98% |

| Conversion rate | >95% (residence time: 15 minutes) |

| Synergy with Mn(II) | Maintains selectivity at 100 ppm Mn(II) |

This reaction occurs in heptane under Taylor flow conditions, with oxygen (5 bar) as the oxidant . The carboxylate stabilizes reaction intermediates, favoring acid formation over side products.

Acylation Reactions

The compound acts as a base and catalyst in the acylation of amines. It facilitates nucleophilic substitution by deprotonating amines, enabling reactions with acyl chlorides or anhydrides to form amides . For example:

Reaction:

R<sub>2</sub>NH + R’COCl → R<sub>2</sub>NCOR’ + HCl

Role of Sodium 2-ethylhexanoate: Neutralizes HCl, shifting equilibrium toward product formation .

Polymerization Processes

As an emulsifier in emulsion polymerization, sodium 2-ethylhexanoate stabilizes latex dispersions for coatings and adhesives. Key applications include:

-

Acrylic latex synthesis: Reduces interfacial tension, enabling uniform particle formation .

-

Vinyl acetate polymerization: Enhances colloidal stability and reaction kinetics .

Metathesis Reactions

The compound participates in metathesis to form salts of higher molecular weight organic acids. For instance, it reacts with cephalosporanic acid derivatives to yield crystalline sodium salts, critical in antibiotic synthesis :

Reaction:

RCOOH + Na(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>) → RCOO⁻Na⁺ + C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>H

Yield: 70–97% (spray-dried product) .

Salt Formation in Pharmaceuticals

Sodium 2-ethylhexanoate improves drug solubility and bioavailability via salt formation. Notable examples include:

-

Amoxicillin sodium synthesis: Achieves 95% yield under optimized pH and temperature .

-

Cephalosporin derivatives: Enhances crystallinity and purity for antibiotic formulations .

Catalytic Hydrogenation and Polymerization

The compound serves as a co-catalyst in transition metal-mediated reactions:

Scientific Research Applications

Industrial Applications

- Catalysis

- Adhesion Promoter

- Polymer Stabilization

- Pharmaceuticals

- Wood Preservation

- Wine Industry

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | Oxidation, hydrogenation, polymerization | Enhances reaction efficiency |

| Coatings | Adhesion promoter | Improves bonding properties |

| Polymer Manufacturing | Stabilizer | Prevents degradation |

| Pharmaceuticals | Salt-forming agent | Facilitates synthesis of active compounds |

| Wood Preservation | Preservative agent | Protects against decay |

| Wine Industry | Flavor extraction | Enhances flavor profiles |

Case Study 1: Catalytic Properties

A study conducted by researchers at Tokyo Chemical Industry demonstrated that sodium 2-ethylhexanoate significantly improved the yield of desired products in oxidation reactions involving alcohols. The use of this compound reduced reaction times by up to 50%, showcasing its effectiveness as a catalyst in organic synthesis .

Case Study 2: Wood Preservation Efficacy

In a comparative study on wood preservatives, sodium 2-ethylhexanoate was found to be highly effective against common wood-decaying fungi. Treated samples exhibited a marked increase in resistance to decay compared to untreated controls over a six-month period .

Case Study 3: Enhancing Wine Quality

Research published in the Journal of Organic Chemistry highlighted the role of sodium 2-ethylhexanoate in extracting specific flavor compounds from grape varieties. The study concluded that its application could enhance the sensory qualities of wine, making it an invaluable tool for winemakers seeking to improve product quality .

Mechanism of Action

The mechanism by which “sodium;2-ethylhexanoate” exerts its effects involves specific molecular targets and pathways. It interacts with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and kinetics provide insights into its mode of action.

Comparison with Similar Compounds

Potassium 2-Ethylhexanoate

- Structure/Properties : Potassium analog (C₈H₁₅KO₂) with higher ionic radius than sodium, affecting solubility and reactivity.

- Applications : Used in phase-transfer catalysis (e.g., Schotten-Baumann synthesis of peroxyesters) and acid-base reactions to produce clavulanate antibiotics .

- Synthesis : Similar to sodium salt but requires potassium hydroxide.

Chromium Tris(2-Ethylhexanoate)

- Structure/Properties : Trivalent chromium complex (Cr(C₈H₁₅O₂)₃), often dissolved in mineral oil for stability .

- Applications: Key catalyst in ethylene trimerization to produce 1-hexene, with ~75% yield under optimized mechanochemical synthesis .

- Synthesis: Mechanochemical reaction of CrCl₃ with sodium 2-ethylhexanoate, followed by thermal treatment .

Barium and Zinc 2-Ethylhexanoates

Silver 2-Ethylhexanoate

- Applications: Precursor for silver nanoparticles in conductive inks and low-temperature solder pastes .

- Synthesis: Reaction of 2-ethylhexanoic acid with silver nitrate in methanol .

Aluminum 2-Ethylhexanoate

Lead Bis(2-Ethylhexanoate)

- Applications : Emulsifier and preservative; however, environmental toxicity limits its use .

- Synthesis: Reaction of sodium 2-ethylhexanoate with lead sulfate .

Research Findings and Industrial Insights

- Catalytic Performance: Chromium tris(2-ethylhexanoate) exhibits superior activity in ethylene trimerization compared to iron analogs, which degrade electrode performance in Na-ion batteries .

- Purity Challenges: Sodium 2-ethylhexanoate requires spray drying or pan-drying to achieve <2% moisture content, whereas lead and chromium salts face environmental and polynuclear complexity issues .

- Safety : Sodium salt is reprotoxic (H360D), requiring protective handling . Lead and chromium compounds pose greater ecological risks .

Q & A

Q. What are the optimal methods for synthesizing high-purity sodium 2-ethylhexanoate, and how can purity be validated?

Sodium 2-ethylhexanoate is synthesized via the reaction of 2-ethylhexanoic acid with sodium hydroxide or sodium bicarbonate under controlled pH conditions. For example, in lead bis(2-ethylhexanoate) synthesis, sodium 2-ethylhexanoate reacts with lead sulfate, requiring stoichiometric precision and inert atmospheres to avoid oxidation . Post-synthesis, purity is validated using:

Q. Which analytical techniques are critical for characterizing sodium 2-ethylhexanoate in solution-phase studies?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure (e.g., methylene protons at δ 1.2–1.6 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (166.193 g/mol) .

- Ion chromatography : Quantify sodium ion concentration in aqueous solutions .

Q. How should researchers handle sodium 2-ethylhexanoate to ensure safety and stability during experiments?

- Storage : Keep in airtight containers at room temperature, protected from moisture (hygroscopic properties noted in SDS) .

- Safety protocols : Use gloves and goggles; rinse skin/eyes with water upon contact. No acute toxicity reported, but chronic exposure risks require ventilation .

Advanced Research Questions

Q. What mechanistic role does sodium 2-ethylhexanoate play in transition-metal-catalyzed reactions?

Sodium 2-ethylhexanoate-derived metal complexes (e.g., Cu(II) 2-ethylhexanoate) act as Lewis acid catalysts. In α-alkynylation of amines, the carboxylate ligand facilitates iminium ion isomerization and stabilizes reactive intermediates, enabling redox-neutral three-component coupling . Key parameters:

Q. How can sodium 2-ethylhexanoate be utilized in nanoparticle synthesis, and what factors influence colloidal stability?

As an anionic surfactant, it stabilizes nanoparticles (e.g., metal oxides) via electrostatic repulsion. Critical factors:

Q. What methodologies resolve contradictions in reported catalytic efficiencies of sodium 2-ethylhexanoate-based systems?

Discrepancies arise from variations in:

- Reaction conditions (temperature, solvent purity).

- Catalyst characterization (e.g., residual moisture affecting metal coordination). Mitigation strategies:

- Control experiments : Compare activity under inert vs. ambient conditions .

- Advanced spectroscopy : EXAFS/XANES to confirm metal-carboxylate coordination geometry .

Methodological and Reproducibility Considerations

Q. How should researchers document synthetic procedures for reproducibility in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed protocols : Specify molar ratios, reaction time, and purification steps (e.g., recrystallization solvents) .

- Supporting information : Include raw spectral data and TGA curves .

- Reference standards : Compare NMR/TGA results with published spectra .

Q. What approaches assess the environmental impact of sodium 2-ethylhexanoate in interdisciplinary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.